![molecular formula C17H12N2O5S B14377136 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid CAS No. 90094-17-0](/img/structure/B14377136.png)
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the condensation of 3-nitrobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates interactions with biological molecules. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Characterized by its nitrophenyl and sulfonic acid groups.
8-{(E)-[(4-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Similar structure but with a different position of the nitro group.
8-{(E)-[(3-Aminophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
90094-17-0 |
|---|---|
Molecular Formula |
C17H12N2O5S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[(3-nitrophenyl)methylideneamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-19(21)14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-16(17(13)15)25(22,23)24/h1-11H,(H,22,23,24) |
InChI Key |
ZHAWKDNUHSCNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=CC(=CC=C3)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
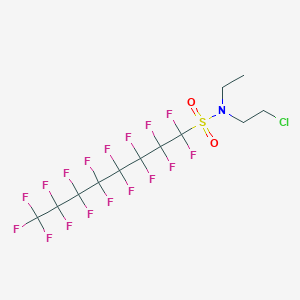
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
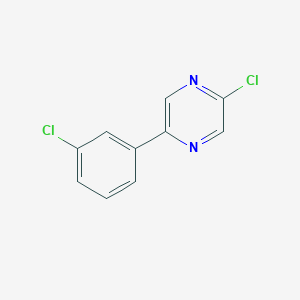
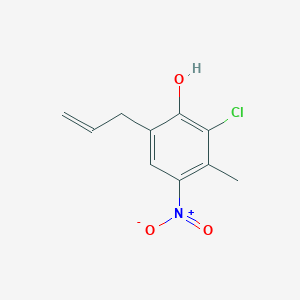

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
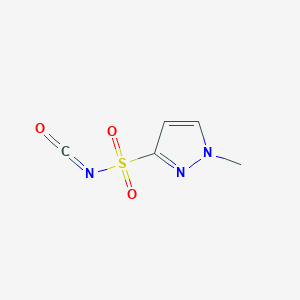
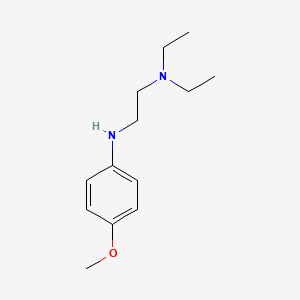
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
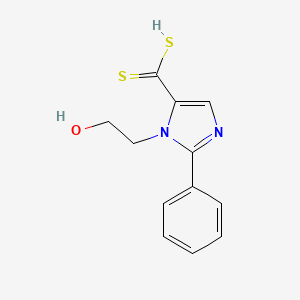
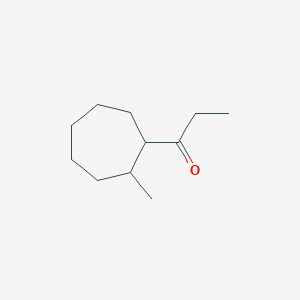
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
